molecular formula C10H16O B1367084 4,4-Diethylcyclohex-2-enone CAS No. 35161-14-9

4,4-Diethylcyclohex-2-enone

Cat. No. B1367084
CAS RN: 35161-14-9
M. Wt: 152.23 g/mol
InChI Key: ZMNPBXGWZOROKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Diethylcyclohex-2-enone involves the potassium hydroxide promoted annelation of methyl vinyl ketone and isobutyraldehyde . This process results in the formation of major side products, the structures and mechanisms of which have been studied .


Molecular Structure Analysis

The molecular structure of 4,4-Diethylcyclohex-2-enone is characterized by an unsaturated carbonyl group, which is a common feature of enones. Further details about its molecular structure can be found in the PubChem database .


Chemical Reactions Analysis

The preparation of 4,4-Diethylcyclohex-2-enone involves chemical reactions that lead to the formation of major side products . These reactions are promoted by potassium hydroxide and involve the annelation of methyl vinyl ketone and isobutyraldehyde .


Physical And Chemical Properties Analysis

4,4-Diethylcyclohex-2-enone has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. More detailed physical and chemical properties can be found in the PubChem database .

Relevant Papers The preparation of 4,4-Diethylcyclohex-2-enone and the formation of its major side products have been discussed in a paper published in The Journal of Organic Chemistry . Other relevant papers can be found through a literature search on databases like PubMed or Web of Science.

Scientific Research Applications

Enantioselective Reactions and Kinetic Resolution

  • Copper-Catalyzed Enantioselective Reactions: The copper-catalyzed enantioselective 1,4-additions of organozinc reagents to cyclohex-2-enones, including derivatives similar to 4,4-diethylcyclohex-2-enone, have been studied. These reactions offer high enantioselectivity and the possibility of obtaining diastereo- and enantiomerically pure adducts through epimerization processes (Urbaneja, Alexakis, & Krause, 2002).

Spectroscopic Properties and Structural Studies

  • Spectroscopic Analysis of Cyclohexenones: Research on various cyclohexenones, including those structurally similar to 4,4-diethylcyclohex-2-enone, has been conducted to understand their spectroscopic properties. This includes analysis of stereochemistry and comparison of various stereochemical criteria (Cook & Waring, 1973).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives: Research has been focused on developing efficient routes to derivatives of cyclohex-2-enone, which are useful in the synthesis of natural products and in asymmetric reactions. This includes stereoselective intramolecular reactions and the use of Lewis acids and catalysts (Yu, Zhang, & Wang, 2001).
  • Asymmetric Conjugate Addition: Studies on asymmetric conjugate addition reactions catalyzed by copper complexes have been conducted. This research contributes to understanding the synthesis and manipulation of cyclohex-2-enone compounds in enantioselective processes (Shan, Jiang, Li, & Zhao, 2011).

Photochemical Behavior and Applications

  • Photochemical Studies: The photochemical behavior of compounds similar to 4,4-diethylcyclohex-2-enone, such as 4,4-dimethylcyclohex-2-enone, has been explored. These studies involve understanding the reactions under photochemical conditions and the formation of various photoproducts (Cruciani & Margaretha, 1987).

Chemoenzymatic Synthesis

  • Chemoenzymatic Route to Enantiomers: Research on chemoenzymatic synthesis of enantiomers of 4-hydroxycyclohex-2-enone demonstrates the versatility of cyclohexenone derivatives in pharmacologically relevantapplications. This involves using enzyme-mediated processes to achieve high enantiomeric excesses, highlighting the potential of cyclohexenone derivatives in pharmaceutical synthesis (Demir & Seşenoğlu, 2002).

Nonenolizing Acylcyclohexenones

  • Synthesis of Nonenolizing Compounds: Research into the synthesis of nonenolizing 2-acylcyclohex-2-enones, which are resistant to enolization, provides insights into the stability and reactivity of these compounds under various conditions. This contributes to understanding the chemical behavior of cyclohexenone derivatives in different reaction environments (Oliveira-Ferrer, Schmidt, & Margaretha, 2001).

Organocatalytic Construction of Chiral Cyclohexenone Skeletons

  • Asymmetric Organocatalysis: Recent progress in the asymmetric organocatalytic construction of chiral cyclohexenone skeletons highlights the importance of these compounds in synthetic chemistry and the life sciences. The development of efficient methodologies and catalyst systems for enantioselective transformations of cyclohexenone derivatives is a key area of research (Yang, Wang, & Li, 2014).

Photocycloaddition Reactions

  • Photocycloaddition of Acylcyclohexenones: Studies on the photocycloaddition reactions of acylcyclohex-2-enones, similar in structure to 4,4-diethylcyclohex-2-enone, have demonstrated their selective reactivity in photochemical environments. This research provides valuable information for the development of photochemically driven synthetic pathways (Ferrer & Margaretha, 2001).

properties

IUPAC Name

4,4-diethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNPBXGWZOROKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499998
Record name 4,4-Diethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethylcyclohex-2-enone

CAS RN

35161-14-9
Record name 4,4-Diethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Diethyl-2-cyclohexen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-ethylbutyraldehyde (12.3 mL, 100 mmol), methylvinylketone (5.6 mL, 67.3 mmol) and H2SO4 (0.07 mL) is stirred at 40° C. overnight. Another portion of methylvinylketone (5.6 mL, 67.3 mmol) and H2SO4 is added and stirring is continued at 40° C. for 2 d. The yellow solution is diluted with chloroform and the solvent is removed again under reduced pressure. The crude product is purified by vacuum distillation to give 4,4-diethyl-cyclohex-2-enone (10.7 g) as a colourless oil; Kp11 mbar=88° C.; 1H NMR (CDCl3): δ 6.71 (d, J=10.0 Hz, 1H), 5.92 (d, J=10.5 Hz, 1H), 2.42 (t, J=7.0 Hz, 2H), 1.84 (t, J=7.0 Hz, 2H), 1.57-1.40 (m, 4H), 0.87 (t, J=7.6 Hz, 6H).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
methylvinylketone
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.07 mL
Type
reactant
Reaction Step One
Name
methylvinylketone
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 75 ml of benzene was dissolved 15.0 g of 2-ethylbutanal, to which were added 10.5 g of 3-buten-2-one and 0.15 ml of concentrated sulfuric acid at ambient temperature. While heating the mixture under reflux, an azeotropic distillation treatment was carried out for 3 hours by means of Dean Stark apparatus. The reaction mixture was poured into a mixture of ice water and ethyl acetate, pH was adjusted to 7.0 with a saturated aqueous solution of sodium hydrogen carbonate, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Purification of the residue by distillation under reduced pressure gave 4.90 g of 4,4-diethyl-2-cyclohexen-1-one as a light yellow oily product.
Name
3-buten-2-one
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-Diethylcyclohex-2-enone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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